N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide
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Overview
Description
“N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” is a complex organic compound that features a 1,2,4-oxadiazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” likely involves multiple steps, including the formation of the 1,2,4-oxadiazole ring, the introduction of the nitrophenyl group, and the final acetamide formation. Typical reaction conditions might include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate each step.
Industrial Production Methods
Industrial production methods for such compounds would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylphenyl group or the oxadiazole ring.
Reduction: The nitrophenyl group can be reduced to an amine under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the specific substitution reaction.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitrophenyl group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, potentially serving as a building block for pharmaceuticals or advanced materials.
Biology and Medicine
Compounds with similar structures have been studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Industry
In industry, such compounds might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-aminophenyl)-N-(propan-2-yl)acetamide
- N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-hydroxyphenyl)-N-(propan-2-yl)acetamide
Uniqueness
The unique combination of the 1,2,4-oxadiazole ring, nitrophenyl group, and acetamide moiety in “N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-nitrophenyl)-N-(propan-2-yl)acetamide” may confer specific properties that are not present in similar compounds, such as enhanced stability, specific reactivity, or unique biological activity.
Properties
Molecular Formula |
C21H22N4O4 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-nitrophenyl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C21H22N4O4/c1-14(2)24(20(26)12-16-8-4-5-10-18(16)25(27)28)13-19-22-21(23-29-19)17-9-6-7-15(3)11-17/h4-11,14H,12-13H2,1-3H3 |
InChI Key |
XLMGAJCLKGWCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C(C)C)C(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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